molecular formula C11H11NO2S2 B2415395 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1268043-09-9

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2415395
CAS No.: 1268043-09-9
M. Wt: 253.33
InChI Key: GFWZPHXIFDAORM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, thioether derivatives

    Substitution: Functionalized thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is unique due to its specific structure, which combines the properties of both thiophene and carboxamide functional groups. This combination enhances its potential biological activities and makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c13-8(9-3-1-5-15-9)7-12-11(14)10-4-2-6-16-10/h1-6,8,13H,7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWZPHXIFDAORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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